molecular formula C6H6ClNS B3034212 2-Amino-6-chlorobenzene-1-thiol CAS No. 14482-33-8

2-Amino-6-chlorobenzene-1-thiol

Cat. No. B3034212
CAS RN: 14482-33-8
M. Wt: 159.64 g/mol
InChI Key: CUSZLHZMWOEZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chlorobenzene-1-thiol (ACBT) is an aromatic sulfur compound . It has a molecular formula of C6H6ClNS and a molecular weight of 159.64 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-chlorobenzene-1-thiol consists of a benzene ring with an amino group (NH2), a chlorine atom, and a thiol group (SH) attached to it .


Chemical Reactions Analysis

Amines, such as 2-Amino-6-chlorobenzene-1-thiol, can undergo various reactions. Two of the most general reactions of amines are alkylation and acylation . In alkylation, amines can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

2-Amino-6-chlorobenzene-1-thiol is a solid at room temperature . It has a predicted melting point of 65.89°C and a predicted boiling point of 280.7°C at 760 mmHg . The density is predicted to be 1.4 g/cm3 . The refractive index is predicted to be n20D 1.67 .

Relevant Papers

There are several papers related to 2-Amino-6-chlorobenzene-1-thiol and similar compounds. For instance, one paper discusses the synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds . Another paper discusses the designing, synthesis, and characterization of 2-aminothiazole-4-carboxylate Schiff bases .

Scientific Research Applications

properties

IUPAC Name

2-amino-6-chlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSZLHZMWOEZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308765
Record name 2-Amino-6-chlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chlorobenzene-1-thiol

CAS RN

14482-33-8
Record name 2-Amino-6-chlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14482-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-chlorobenzene-1-thiol
Reactant of Route 2
2-Amino-6-chlorobenzene-1-thiol
Reactant of Route 3
Reactant of Route 3
2-Amino-6-chlorobenzene-1-thiol
Reactant of Route 4
2-Amino-6-chlorobenzene-1-thiol
Reactant of Route 5
2-Amino-6-chlorobenzene-1-thiol
Reactant of Route 6
2-Amino-6-chlorobenzene-1-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.